Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
Description
vs. Cyclohexane Derivatives
| Property | This Compound | Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
|---|---|---|
| Ring Strain | High (28 kcal/mol) | Low (minimal angle strain) |
| Bond Angles | 60° | ~109.5° |
| Reactivity | High (strain-driven) | Moderate |
| Substituent Mobility | Restricted | Flexible (chair conformations) |
The cyclopropane’s rigidity contrasts sharply with cyclohexane’s conformational flexibility, altering reaction kinetics.
vs. Phenyl-Substituted Cyclopropane Carboxylates
| Property | This Compound | Methyl (1S,2R)-1-cyano-2-phenylcyclopropane-1-carboxylate |
|---|---|---|
| Electronic Effects | Electron-donating (–OH) | Electron-withdrawing (–CN, –Ph) |
| Conformational Stability | H-bond stabilization | π-π interactions (phenyl) |
| Reactivity | Nucleophilic (–OH) | Electrophilic (cyano) |
The hydroxyethyl group’s electron-donating nature enhances nucleophilicity compared to electron-withdrawing substituents in related compounds.
vs. Hydroxymethyl-Substituted Analogs
| Property | This Compound | Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate |
|---|---|---|
| Substituent Length | –CH₂CH₂OH | –CH₂OH |
| Conformational Complexity | Higher (two CH₂ groups) | Lower (single CH₂) |
| Hydrogen Bonding | Intramolecular and intermolecular | Primarily intermolecular |
The extended hydroxyethyl chain allows for additional conformational diversity and stronger H-bonding networks.
Properties
IUPAC Name |
methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNJPIDNFCSASL-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonium Ylide-Mediated Cyclopropanation
Patent WO2001092200A1 details a dimethylsulfonium methylide approach for cyclopropane ester synthesis. In Example 5, trimethylsulfonium iodide reacts with sodium hydroxide in dimethyl sulfoxide to generate the ylide, which attacks α,β-unsaturated esters. Applied to methyl acrylate derivatives, this method achieves cyclopropanation at 20–25°C with moderate yields (60–75%). While scalable, stereochemical outcomes depend on substrate geometry, often requiring chiral auxiliaries for enantiocontrol.
Intramolecular Cyclization via Trichloroacetimidates
Intramolecular cyclopropylmethylation using trichloroacetimidates, reported by Chanthamath et al., offers regioselective ring closure. For instance, diol precursors treated with trichloroacetonitrile and 1,8-diazabicycloundec-7-ene (DBU) form bis(trichloroacetimidate) intermediates, which undergo thermal cyclization to yield cyclopropane esters. This method produced ethyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate in 84% yield, demonstrating applicability to hydroxyethyl-substituted analogs.
Stereoselective Synthesis of (1S,2R) Configuration
Achieving the desired (1S,2R) stereochemistry requires chiral catalysts or substrates.
Asymmetric Simmons-Smith Reaction
The RSC study (D1SC02474D1) employs chiral dirhodium catalysts for asymmetric cyclopropanation of diazo compounds. For example, methyl 2-diazo-2-(2-chlorophenyl)acetate reacts with styrene derivatives under Rh₂(S-PTTL)₄ catalysis, yielding cyclopropanes with >90% enantiomeric excess (ee). Adapting this to a hydroxyethyl-bearing substrate would involve diazo precursors like methyl 2-diazo-2-(2-hydroxyethyl)acrylate.
Kinetic Resolution via Lipase Catalysis
Lipase-mediated kinetic resolution of racemic cyclopropane esters offers an alternative. Pseudomonas cepacia lipase (PS-C) selectively hydrolyzes the (1R,2S)-enantiomer of methyl 2-(hydroxyethyl)cyclopropane-1-carboxylate, leaving the (1S,2R)-ester intact. This method, though lower yielding (≤50%), provides high ee (98%) and avoids transition metals.
Post-Cyclopropanation Functionalization
Introducing the 2-hydroxyethyl group post-cyclopropanation is critical.
Hydroboration-Oxidation of Cyclopropene Intermediates
Cyclopropene esters undergo hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup to install the hydroxyethyl group. For example, methyl (1S,2R)-2-vinylcyclopropane-1-carboxylate treated with 9-BBN and H₂O₂/NaOH yields the target compound in 68% yield. Stereoselectivity arises from boron’s anti-Markovnikov addition to the less substituted cyclopropene carbon.
Epoxide Ring-Opening
Epoxidation of allyl-substituted cyclopropanes, followed by acid-catalyzed ring-opening, installs the hydroxyethyl moiety. Using m-chloroperbenzoic acid (mCPBA) for epoxidation and H₂SO₄ for hydrolysis, this method achieves 70–80% yields but requires careful pH control to prevent ester hydrolysis.
Case Studies and Experimental Data
Patent WO2001092200A1: Scalable Production
A 20 L-scale synthesis of methyl (1R,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylate illustrates industrial applicability. Key parameters:
RSC Study: Dirhodium-Catalyzed Asymmetry
Methyl (1S,2R)-1-(2-chlorophenyl)-2-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate was synthesized via Rh₂(S-PTTL)₄ catalysis:
- Substrate : Methyl 2-diazo-2-(2-chlorophenyl)acetate
- Conditions : CH₂Cl₂, 25°C, 2 h
- Yield : 85%, ee : 94%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes characteristic reactions influenced by steric and electronic factors:
Mechanistic studies indicate that the hydroxyethyl group directs regioselectivity in ring-opening reactions through hydrogen-bonding interactions .
Ester Functional Group Transformations
The methyl ester participates in typical carbonyl chemistry:
Hydrolysis
-
Acidic : 6M HCl, reflux, 12 h → Carboxylic acid (93% yield).
-
Basic : 1M NaOH, RT, 4 h → Sodium carboxylate (quantitative).
Transesterification
-
Conditions: EtOH, H₂SO₄ (cat.), 60°C, 6 h → Ethyl ester (88% yield).
-
Stereochemistry at C1 and C2 remains unaffected due to minimal orbital overlap with the ester group.
Hydroxyethyl Group Reactions
The –CH₂CH₂OH side chain enables oxidation and substitution:
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄, acetone | Carboxylic acid | 91% (C-2 oxidation) |
| Tosylation | TsCl, pyridine, 0°C | Tosylate | 85% |
| Mitsunobu | DIAD, PPh₃, ROH | Ether derivatives | 70–80% |
The hydroxyethyl group’s conformation restricts nucleophilic substitution to the terminal –OH group, minimizing cyclopropane ring participation.
Stereochemical Influence on Reactivity
The (1S,2R) configuration governs stereoselectivity:
-
Epoxidation : Using mCPBA yields a single diastereomer (dr > 20:1) .
-
Enzymatic Resolution : Lipase-mediated hydrolysis of racemic mixtures shows 98% enantiomeric excess for the (1S,2R) form.
Comparative Reactivity with Structural Analogues
Key differences in reactivity across cyclopropane derivatives:
| Compound | Functional Groups | Reaction with LiAlH₄ |
|---|---|---|
| Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate | –COOMe, –CH₂CH₂OH | Ester reduction (→ alcohol) |
| Methyl 2-aminocyclopropane-1-carboxylate | –COOMe, –NH₂ | Amide formation (no reduction) |
| Methyl 2-vinylcyclopropane-1-carboxylate | –COOMe, –CH=CH₂ | Diels-Alder adducts |
The hydroxyethyl group enhances solubility in polar solvents, accelerating reactions in aqueous media.
Degradation Pathways
-
Photolysis : UV light (254 nm) induces ring-opening to form a diene (72% yield).
-
Acid-Catalyzed Decomposition : HCl (gas) in Et₂O generates methyl acrylate and ethylene glycol (via retro-cyclopropanation).
Scientific Research Applications
Research indicates that Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate exhibits various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of O-acetylserine sulfhydrylase, which is crucial for cysteine biosynthesis .
- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity against a range of bacteria, indicating potential applications in antibiotic development.
Therapeutic Applications
The compound's ability to modulate enzymatic pathways suggests several therapeutic applications:
- Metabolic Disorders : Given its enzyme inhibition properties, there is potential for developing treatments for metabolic disorders related to cysteine metabolism.
- Cancer Treatment : Research has indicated that derivatives can induce apoptosis in cancer cell lines, suggesting a role in anticancer therapies. For example, studies have shown that certain derivatives can activate caspase pathways leading to programmed cell death in cancer cells .
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on O-acetylserine sulfhydrylase. The results indicated significant binding affinity and inhibition characteristics that could be leveraged for therapeutic purposes in metabolic disorders.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, demonstrating its potential as an antibiotic candidate.
Case Study 3: Induction of Apoptosis
Research published in Cancer Research explored the apoptotic effects of this compound on human breast cancer cells (MCF-7). The study reported a significant increase in apoptotic markers after treatment with varying concentrations over 48 hours, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism by which Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets. Additionally, the cyclopropane ring’s strain can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Chemical Identity :
Physical and Chemical Properties :
- Purity : >95% (analytical certificate available) .
- Solubility: Soluble in polar solvents like methanol, ethanol, and DMSO; requires sonication for full dissolution .
- Storage : Stable at -80°C for 6 months or -20°C for 1 month in anhydrous conditions .
Comparison with Structurally Similar Cyclopropane Derivatives
Table 1: Key Structural and Functional Differences
Structural and Reactivity Comparisons
Functional Group Diversity: The hydroxyethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions . In contrast, iodo (e.g., Ethyl (1S,2S)-2-iodocyclopropane-1-carboxylate) and borate derivatives () are tailored for cross-coupling and Suzuki-Miyaura reactions, respectively . Amino-substituted analogs (e.g., (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate) introduce basicity, enabling peptide bond formation or coordination chemistry .
Stereochemical Impact :
- The (1S,2R) configuration in the target compound creates a distinct spatial arrangement, influencing enantioselective catalysis or receptor binding in drug design . Compounds like Methyl (1R,3S)-3-formyl-2,2-dimethylcyclopropanecarboxylate (1R,3S) exhibit different stereoelectronic effects, favoring specific transition states in asymmetric synthesis .
Biological Activity :
Physicochemical Properties
- Molecular Weight : The target compound (144.17 g/mol) is lighter than analogs like Methyl (1R,3S)-3-[(1S)-1,2-dihydroxypropyl]cyclopropanecarboxylate (216.27 g/mol, ), which has additional hydroxyl groups increasing hydrophilicity .
- Thermal Stability : Derivatives with trifluoroacetamido groups (e.g., Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate, ) exhibit higher thermal stability due to electron-withdrawing effects, unlike the hydroxyethyl group’s propensity for oxidation .
Biological Activity
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is a chiral organic compound with a unique cyclopropane structure that has garnered interest due to its potential biological activities. This article explores its biological properties, synthetic routes, mechanisms of action, and applications in various fields.
- Molecular Formula : CHO
- Molecular Weight : 144.17 g/mol
- CAS Number : 2165933-01-5
- Structure : The compound features a cyclopropane ring with a hydroxyethyl group and a carboxylate ester functional group, contributing to its chiral nature.
Synthesis
The synthesis of this compound typically involves multistep organic reactions. Common methods include:
- Cyclopropanation : The reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst.
- Esterification : The cyclopropane carboxylic acid formed is then esterified using methanol and an acid catalyst.
The biological activity of this compound is primarily mediated through its interactions with various biological receptors and enzymes. The compound's cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with biological molecules. Additionally, the hydroxyethyl group can participate in hydrogen bonding, influencing the compound's activity.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological effects:
- Neurotransmitter Modulation : Similar compounds have shown potential interactions with neurotransmitter receptors, suggesting possible roles in modulating physiological responses.
- Synthesis of Bioactive Compounds : It serves as a building block for synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds structurally related to this compound:
- A study demonstrated that analogues could inhibit γ-butyrobetaine dioxygenase, affecting carnitine biosynthesis and metabolic processes .
- Research into the synthesis of related compounds has revealed their potential in drug development and therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate | Contains two carboxylate groups | Used in various syntheses |
| Dl-Trans-Cyclopropane-1,2,3-tricarboxylic acid methyl ester | Features three carboxylic acid groups | More complex reactivity |
| (1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid | Includes a methoxycarbonyl group | Used in medicinal chemistry |
| Trans-dimethyl 3-methylcyclopropane-1,2-dicarboxylate | Contains additional methyl groups | Alters physical properties |
This compound stands out due to its specific hydroxyethyl substitution and cyclopropane structure, offering unique reactivity patterns not found in all similar compounds.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate, and how is stereochemical control achieved?
- Answer: The compound is synthesized via cyclopropanation reactions, often starting with methacrylic acid derivatives and diazo compounds. Stereochemical purity is achieved through asymmetric catalysis or chiral auxiliaries. For example, the (1S,2R) configuration is controlled using enantioselective catalysts like Rh(II) complexes, which direct the spatial arrangement during cyclopropane ring formation . Post-synthetic modifications, such as hydroxylation or esterification, are performed under mild conditions to preserve stereochemistry.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying stereochemistry and functional groups (e.g., hydroxyethyl and methyl ester). High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies key bonds like C=O and O-H. Chiral HPLC or polarimetry ensures enantiomeric excess ≥98%. Purity is assessed via reverse-phase HPLC with UV detection at 210–260 nm .
Q. How does the cyclopropane ring influence the compound’s physical and chemical properties?
- Answer: The strained cyclopropane ring increases reactivity, making the compound prone to ring-opening reactions under acidic/basic conditions. The hydroxyethyl group enhances solubility in polar solvents (e.g., ethanol, DMSO), while the methyl ester stabilizes the carboxylate moiety. Ring strain also affects melting points (typically 80–120°C) and dipole moments, as observed in computational models .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?
- Answer: Discrepancies between calculated and observed NMR shifts are addressed via density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) to predict chemical environments. For ambiguous IR peaks, isotopic labeling or temperature-dependent studies clarify vibrational modes. Conflicting mass spectrometry data may require tandem MS/MS or collision-induced dissociation (CID) to identify fragmentation pathways .
Q. How can molecular docking studies predict the compound’s interactions with biological targets like dopamine receptors?
- Answer: Docking software (e.g., AutoDock Vina) models the compound’s binding to receptor active sites. The hydroxyethyl group forms hydrogen bonds with residues like Asp113 in D2 receptors, while the cyclopropane ring’s rigidity optimizes van der Waals contacts. Free energy calculations (MM-GBSA) validate binding affinities (ΔG ≤ −8 kcal/mol), corroborated by surface plasmon resonance (SPR) assays .
Q. What methodologies are used to analyze its pharmacokinetic properties in preclinical studies?
- Answer: In vitro metabolic stability is assessed using liver microsomes (human/rat) with LC-MS quantification. Plasma protein binding is measured via equilibrium dialysis (≥95% bound). In silico tools like SwissADME predict logP (~1.8) and blood-brain barrier permeability (CNS MPO score ≥4). In vivo half-life (t½) is determined in rodent models using non-compartmental analysis .
Q. How do structural modifications (e.g., fluorination) alter biological activity compared to analogs?
- Answer: Introducing a trifluoromethyl group (as in related compounds) increases metabolic stability by reducing CYP450-mediated oxidation. Comparative SAR studies show that replacing the hydroxyethyl with a hydroxymethyl group decreases IC50 values against bacterial enzymes (e.g., from 12 µM to 5 µM). Substituent positioning on the cyclopropane ring also modulates selectivity for kinase targets .
Data Analysis and Validation
Q. How should researchers address discrepancies in biological assay results across studies?
- Answer: Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine). Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. radiometric). For IC50 variability, apply nonlinear regression with constraints (Hill slope = 1) and report 95% confidence intervals .
Q. What statistical approaches are recommended for analyzing dose-response relationships?
- Answer: Use four-parameter logistic regression (4PL) to model sigmoidal curves. Assess goodness-of-fit via R² (>0.98) and residual plots. For non-monotonic responses, apply Bayesian hierarchical models or bootstrap resampling (n=10,000 iterations) to estimate EC50 variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
